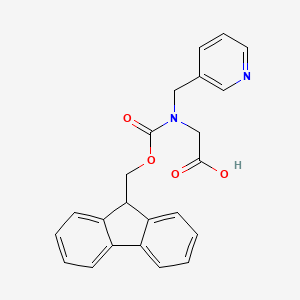

N-Fmoc-N-(3-pyridinylmethyl)-glycine

Description

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-ylmethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)14-25(13-16-6-5-11-24-12-16)23(28)29-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-12,21H,13-15H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUBFIBGRSYVEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CN=CC=C4)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Fmoc-N-(3-pyridinylmethyl)-glycine is a compound of significant interest in medicinal chemistry and drug design, particularly due to its structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological implications, synthesis, and applications in various research contexts.

Chemical Structure and Properties

This compound, with the chemical formula CHNO, features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyridine moiety. This structure enhances its stability and solubility, making it suitable for various applications in peptide synthesis and drug development.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 392.42 g/mol |

| CAS Number | 258332-47-7 |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, peptoid derivatives have shown enhanced antimicrobial potency compared to their linear counterparts, which suggests that modifications to the backbone can influence biological activity significantly .

Binding Affinity Studies

Research involving peptide binders has demonstrated that modifications to amino acid sequences can lead to increased affinity for target proteins. In particular, the incorporation of this compound into peptide sequences has been explored for its ability to enhance binding interactions with human C-reactive protein (CRP), a biomarker for inflammation .

| Study | Findings |

|---|---|

| Binding Affinity to CRP | Increased by three orders of magnitude when conjugated with specific peptides |

Case Studies

- Peptide Conjugation : A study illustrated the use of this compound as part of a polypeptide binder aimed at targeting human carbonic anhydrase II (HCA II). The conjugate demonstrated a dissociation constant (Kd) of 4 nM, indicating strong binding affinity .

- Drug Delivery Applications : The compound's structural properties make it suitable for incorporation into drug delivery systems. Research has shown that peptoid architectures can self-assemble into micelles, enhancing their utility in targeted drug delivery .

Synthesis and Modification

The synthesis of this compound typically involves Fmoc protection of the amino group followed by coupling reactions with pyridine derivatives. This method allows for the fine-tuning of biological activity through modifications at various stages of synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Fmoc-N-(3-pyridinylmethyl)-glycine with structurally analogous Fmoc-protected glycine derivatives, emphasizing key differences in substituents, physicochemical properties, and applications:

Key Findings:

Substituent Effects on Activity :

- The 3-pyridinylmethyl group confers higher inhibitory potency (pIC50 = 5.3) compared to aliphatic or furan-based substituents (e.g., 2-furanylmethyl: pIC50 = 5.0) . This is attributed to the pyridine ring’s ability to engage in hydrogen bonding and stabilize enzyme-inhibitor complexes.

- Bulky substituents like tert-butoxy-oxobutyl () may hinder coupling efficiency in SPPS due to steric hindrance, whereas smaller groups like propargyl () facilitate conjugation via click chemistry.

Derivatives with aromatic substituents (e.g., 4-methoxyphenylethyl in ) exhibit variable solubility profiles, impacting their utility in aqueous-phase reactions.

Applications in Drug Discovery :

- This compound is implicated in synthesizing metabotropic glutamate receptor (mGluR) modulators, such as LY566332, which amplify β-amyloid toxicity in neurons . In contrast, tert-butoxy-oxobutyl derivatives () are used in rigid peptide scaffolds for structural studies.

Handling and Stability: Most Fmoc-protected glycines require cold storage (-20°C), but discontinuation notices (e.g., ) highlight supply-chain challenges for niche derivatives.

Research Implications

The structural versatility of Fmoc-protected glycines enables tailored design of peptides with specific biophysical or pharmacological properties. For instance, the 3-pyridinylmethyl variant’s balance of hydrophobicity and hydrogen-bonding capacity makes it ideal for CNS-targeting peptides, whereas propargyl derivatives () are preferred for bioconjugation.

Preparation Methods

Fmoc-Chloride (Fmoc-Cl) Method

The Fmoc-Cl route is a classical approach for introducing the Fmoc group. Key steps include:

-

Glycine Functionalization : Glycine is first alkylated with 3-pyridinylmethyl bromide in aqueous sodium hydroxide.

-

Fmoc Protection : The secondary amine is reacted with Fmoc-Cl in a biphasic system (dioxane/Na₂CO₃) at 0–25°C.

Typical Reaction Conditions

| Parameter | Specification |

|---|---|

| Molar Ratio | 1:1.1 (Glycine derivative:Fmoc-Cl) |

| Solvent | Dioxane/H₂O (3:1) |

| Base | 2 M Na₂CO₃ |

| Reaction Time | 4–6 hours |

| Yield | 60–75% |

Limitations :

Fmoc-OSu Active Ester Method

Fmoc-Osu (Fmoc-N-succinimidyl carbonate) mitigates side reactions by avoiding acidic byproducts.

Protocol :

-

Dissolve N-(3-pyridinylmethyl)-glycine in DMF with 1.5 eq. Fmoc-OSu.

-

Quench with 1 M HCl and extract with ethyl acetate.

Advantages :

Solid-Phase Synthesis Approaches

Solid-phase methods enable sequential assembly of protected amino acids. For this compound:

-

Resin Loading : Wang resin pre-loaded with Fmoc-Gly-OH is deprotected with 20% piperidine.

-

Reductive Amination : React with 3-pyridinecarboxaldehyde using NaBH₃CN in DMF.

Key Data :

Solution-Phase Fragment Condensation

Fragment condensation avoids repetitive deprotection steps:

Optimized Conditions :

Catalytic Transamidation Techniques

Lanthanide-catalyzed transamidation offers a novel route:

-

Prepare N-Boc-N-(3-pyridinylmethyl)-glycine lactam.

-

Stir at 60°C for 12 hours.

Results :

Optimization of Reaction Conditions

Temperature Control

Solvent Systems

Base Selection

Analytical Characterization

HPLC :

NMR (CDCl₃) :

MS (ESI+) :

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Dipeptide formation | Use Fmoc-OSu instead of Fmoc-Cl |

| Pyridine ring protonation | Maintain pH >8 during alkylation |

| Low solubility in organic solvents | Add 10% DMSO to DMF |

Industrial-Scale Production Considerations

Q & A

Basic: How can the synthesis of N-Fmoc-N-(3-pyridinylmethyl)-glycine be optimized for high yield and purity?

Methodological Answer:

The synthesis involves introducing the Fmoc group to the amino group of glycine and coupling the 3-pyridinylmethyl substituent. Key factors include:

- Reaction Conditions : Use dimethylformamide (DMF) as the solvent due to its polarity and compatibility with Fmoc chemistry. Maintain temperatures between 0–25°C to balance reaction speed and side-product formation .

- Coupling Agents : Employ carbodiimides (e.g., DCC or EDC) with HOBt as an additive to enhance coupling efficiency and reduce racemization .

- Purification : Post-synthesis, use column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

Basic: What purification techniques are recommended for this compound post-synthesis?

Methodological Answer:

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves impurities and confirms purity >95% .

- Recrystallization : Dissolve the crude product in minimal ethanol, then slowly add water to induce crystallization. Filter and dry under vacuum .

- Mass Spectrometry : Validate molecular weight (expected [M+H]⁺ ~394.4 Da) to confirm identity and detect byproducts .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- FT-IR : Detect Fmoc C=O stretch (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Advanced: How does the 3-pyridinylmethyl group influence reactivity in peptide coupling compared to other substituents?

Methodological Answer:

The 3-pyridinylmethyl group introduces steric hindrance and electron-withdrawing effects, impacting coupling kinetics:

- Steric Effects : Slower coupling rates compared to linear alkyl substituents (e.g., methylbenzyl) due to bulky pyridine proximity. Optimize using microwave-assisted synthesis or elevated temperatures .

- Electronic Effects : The pyridine ring’s electron-deficient nature may stabilize transition states, improving regioselectivity in multi-step reactions .

- Comparative Data : Analogues like N-Fmoc-N-(4-pyridinylmethyl)-glycine show faster coupling due to reduced steric hindrance .

Advanced: What strategies mitigate racemization risks when incorporating this compound into peptide chains?

Methodological Answer:

- Low-Temperature Coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization .

- Coupling Additives : Use Oxyma Pure or HOAt instead of HOBt to reduce activation time and racemization .

- Monitoring : Track racemization via chiral HPLC (e.g., Chirobiotic T column) or circular dichroism (CD) spectroscopy .

Advanced: How can kinetic studies using this compound inform reaction mechanisms in solid-phase peptide synthesis?

Methodological Answer:

- Kinetic Profiling : Use stopped-flow spectroscopy to measure coupling rates under varying pH (4.5–8.5) and solvent conditions (DMF vs. DMSO). Pyridinylmethyl’s electron-withdrawing nature reduces nucleophilicity, requiring longer reaction times .

- F-19 NMR : If fluorinated analogues are synthesized (e.g., trifluoroethyl derivatives), monitor real-time kinetics via ¹⁹F signal shifts .

Advanced: How does stability under basic conditions affect its use in multi-step synthesis?

Methodological Answer:

The Fmoc group is base-labile, requiring careful handling:

- Deprotection : Use 20% piperidine in DMF for ≤30 min to avoid side reactions. Monitor via UV-Vis (Fmoc λmax = 301 nm) .

- Storage : Store at –20°C under argon to prevent premature deprotection. Lyophilization enhances long-term stability .

Advanced: What challenges arise when incorporating this compound into peptide-based drug delivery systems?

Methodological Answer:

- Hydrophobicity : The pyridinylmethyl group increases hydrophobicity, complicating aqueous solubility. Counteract with PEGylation or formulation with cyclodextrins .

- Targeted Delivery : The pyridine moiety can coordinate metal ions (e.g., Cu²⁺), enabling conjugation to nanoparticles for targeted release .

- In Vivo Stability : Enzymatic cleavage of the pyridine ring may occur; mitigate via backbone methylation or D-amino acid substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.